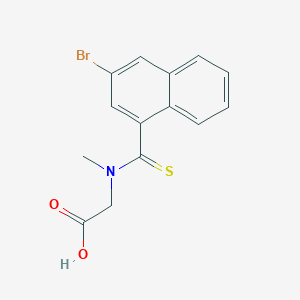
N-(3-Bromonaphthalene-1-carbothioyl)-N-methylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromonaphthalene-1-carbothioyl)-N-methylglycine: is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromine atom at the third position of the naphthalene ring, a carbothioyl group at the first position, and a glycine moiety attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromonaphthalene-1-carbothioyl)-N-methylglycine typically involves multiple steps:
Bromination of Naphthalene: The starting material, naphthalene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromonaphthalene.
Carbothioylation: The 3-bromonaphthalene is then subjected to a reaction with carbon disulfide and a base, such as sodium hydroxide, to introduce the carbothioyl group at the first position.
Glycine Attachment: Finally, the carbothioylated product is reacted with N-methylglycine in the presence of a coupling agent like dicyclohexylcarbodiimide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromonaphthalene-1-carbothioyl)-N-methylglycine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The carbothioyl group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.
Coupling Reactions: The glycine moiety can participate in peptide coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like N-(3-aminonaphthalene-1-carbothioyl)-N-methylglycine or N-(3-thionaphthalene-1-carbothioyl)-N-methylglycine.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Scientific Research Applications
N-(3-Bromonaphthalene-1-carbothioyl)-N-methylglycine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-(3-Bromonaphthalene-1-carbothioyl)-N-methylglycine involves interactions with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: The compound can modulate pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloronaphthalene-1-carbothioyl)-N-methylglycine: Similar structure but with a chlorine atom instead of bromine.
N-(3-Bromonaphthalene-1-carbothioyl)-N-ethylglycine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
N-(3-Bromonaphthalene-1-carbothioyl)-N-methylglycine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets
Properties
CAS No. |
88061-49-8 |
|---|---|
Molecular Formula |
C14H12BrNO2S |
Molecular Weight |
338.22 g/mol |
IUPAC Name |
2-[(3-bromonaphthalene-1-carbothioyl)-methylamino]acetic acid |
InChI |
InChI=1S/C14H12BrNO2S/c1-16(8-13(17)18)14(19)12-7-10(15)6-9-4-2-3-5-11(9)12/h2-7H,8H2,1H3,(H,17,18) |
InChI Key |
SPBPBUPMDYBFKK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C(=S)C1=CC(=CC2=CC=CC=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[2,2-Dichloro-3-(propan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14388387.png)
![2,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B14388388.png)
![1-Phenoxy-4-[(5,5,5-trichloropentyl)oxy]benzene](/img/structure/B14388389.png)
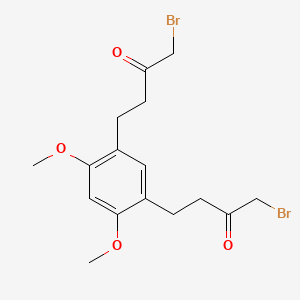
![[1-(Hexyloxy)-1-phenylethyl]phosphonic acid](/img/structure/B14388405.png)
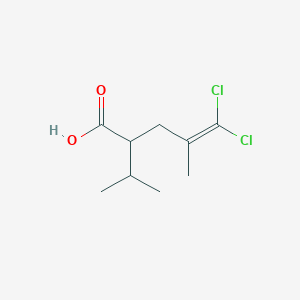
![2-Diazonio-1-[3-(methoxycarbonyl)quinolin-2-yl]ethen-1-olate](/img/structure/B14388409.png)
![{3-[1-(1,3-Dithian-2-ylidene)ethyl]phenoxy}acetic acid](/img/structure/B14388430.png)
![7-{2-[4-(4-Fluorophenyl)piperazin-1-yl]ethyl}-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14388431.png)
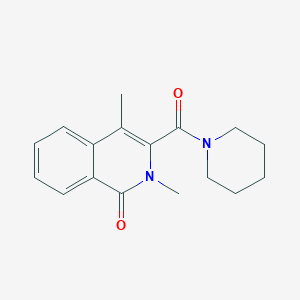
![[(3,3,6,6-Tetramethylcyclohex-1-en-1-yl)methanesulfonyl]benzene](/img/structure/B14388454.png)
![N-{2-[(Benzoylsulfanyl)methyl]-3-phenylpropanoyl}-S-methyl-L-cysteine](/img/structure/B14388457.png)
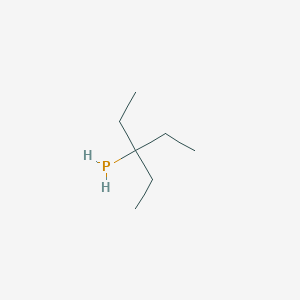
![tert-Butyl{3-[chloro(dimethyl)stannyl]propyl}phenylphosphane](/img/structure/B14388470.png)
